Tetraethyl squarate

Description

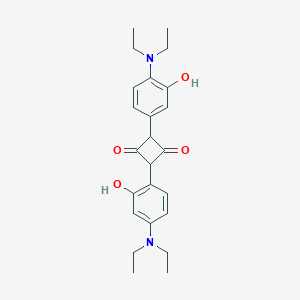

Structure

2D Structure

3D Structure

Properties

CAS No. |

121496-65-9 |

|---|---|

Molecular Formula |

C24H30N2O4 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

2-[4-(diethylamino)-2-hydroxyphenyl]-4-[4-(diethylamino)-3-hydroxyphenyl]cyclobutane-1,3-dione |

InChI |

InChI=1S/C24H30N2O4/c1-5-25(6-2)16-10-11-17(19(27)14-16)22-23(29)21(24(22)30)15-9-12-18(20(28)13-15)26(7-3)8-4/h9-14,21-22,27-28H,5-8H2,1-4H3 |

InChI Key |

WQOCBXDIJFBKAH-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC(=C(C=C1)C2C(=O)C(C2=O)C3=CC(=C(C=C3)N(CC)CC)O)O |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C2C(=O)C(C2=O)C3=CC(=C(C=C3)N(CC)CC)O)O |

Other CAS No. |

121496-65-9 |

Synonyms |

1,3-bis(4-diethylamino-2-hydroxyphenyl)-2,4-dihydroxycyclobutenediylium tetraethyl squarate |

Origin of Product |

United States |

Synthetic Methodologies for Tetraethyl Squarate and Its Analogues

Direct Esterification Routes to Tetraethyl Squarate

The most common approach to synthesizing this compound involves the direct esterification of squaric acid. This method is favored for its efficiency and the commercial availability of the starting materials.

Synthesis from Squaric Acid and Orthoesters

The synthesis of this compound is effectively achieved by reacting squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) with triethyl orthoformate in the presence of a protic solvent, typically anhydrous ethanol (B145695). chemicalbook.com The reaction mixture is heated to reflux, generally around 80°C, for an extended period, often 48 hours, to ensure complete conversion. chemicalbook.com The mechanism involves a nucleophilic attack of the oxygen from squaric acid on the carbon of the triethyl orthoformate. chegg.com

Considerations for Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for maximizing the yield of this compound. The choice of solvent is significant, with protic solvents like ethanol being preferred as they participate in the reaction. google.com The reaction is typically carried out under reflux conditions to drive the reaction to completion. chemicalbook.com Removing ethanol by distillation during the reaction can help to shift the equilibrium and improve the yield. researchgate.netorgsyn.org

Several factors can be adjusted to enhance the efficiency of the synthesis:

Reaction Time: Sufficiently long reaction times, such as 48 hours, are often necessary for high conversion rates. chemicalbook.com

Temperature: Refluxing at the boiling point of the solvent (e.g., 80°C for ethanol) is a standard condition. chemicalbook.com

Reactant Ratio: Using a slight excess of triethyl orthoformate can help to ensure the complete esterification of squaric acid. google.com

Solvent Removal: Azeotropic removal of the ethanol byproduct can drive the reaction forward. researchgate.net

Table 1: Optimized Conditions for this compound Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Squaric acid, Triethyl orthoformate | Readily available starting materials. |

| Solvent | Anhydrous Ethanol | Acts as a reactant and solvent. google.com |

| Temperature | Reflux (approx. 80°C) | Provides energy to overcome the activation barrier. chemicalbook.com |

| Time | 48 hours | Allows for the reaction to proceed to completion. chemicalbook.com |

| Workup | Concentration under reduced pressure, Flash chromatography | Purification of the final product. chemicalbook.com |

Derivatization Strategies Utilizing this compound as a Precursor

This compound is a valuable precursor for the synthesis of a variety of squaric acid derivatives, particularly squaramides. Its two ethoxy groups can be sequentially substituted by amines, allowing for the creation of both symmetrical and asymmetrical products. nih.gov

Synthesis of Monosquarate-Amides and Bis-Squaramides

The reaction of this compound with amines is a cornerstone for producing monosquarate-amides and bis-squaramides. These reactions typically proceed via a nucleophilic addition-elimination mechanism. asynt.com The reactivity of the amine and the stoichiometry of the reaction determine whether a mono- or bis-adduct is formed.

A diverse range of primary and secondary amines can be employed to synthesize a library of squaramide derivatives. thieme-connect.de The choice of amine influences the reaction conditions and the properties of the resulting squaramide.

Benzylamine (B48309): The reaction of diethyl squarate with benzylamine in methanol (B129727) at room temperature for one hour yields the corresponding monosquarate-amide. asynt.comthieme-connect.de

Aniline (B41778): Due to the lower nucleophilicity of aniline compared to benzylamine, the reaction with diethyl squarate may require a Lewis acid catalyst to proceed efficiently. asynt.comscholaris.ca

Cytisine: This alkaloid reacts with diethyl squarate to form novel squaramide conjugates. The reaction can be controlled to produce either a monosquaramide by reacting at a 1:1 molar ratio or a bis-squaramide with a 1:2 molar ratio of diethyl squarate to cytisine. nih.govmdpi.com

Ammonia (B1221849): The reaction with ammonia can lead to the formation of cytisine-squaramides when starting from a cytisine-monosquarate. nih.gov

Propargylamine: This amine can also be used to create novel cytisine-squaramide conjugates from a cytisine-monosquarate precursor. nih.gov

Morpholine (B109124): Similar to other secondary amines, morpholine can react with cytisine-monosquarate to yield new squaramide derivatives. nih.gov

Table 2: Synthesis of Squaramide Derivatives from this compound

| Amine | Product Type | Key Reaction Details |

|---|---|---|

| Benzylamine | Monosquarate-amide | Reaction in methanol at room temperature. asynt.comthieme-connect.de |

| Aniline | Monosquarate-amide | May require a Lewis acid catalyst due to lower nucleophilicity. asynt.comscholaris.ca |

| Cytisine | Mono- and Bis-squaramide | Stoichiometry controls product formation (1:1 for mono, 1:2 for bis). nih.govmdpi.com |

| Ammonia | Bis-squaramide | Used in reaction with cytisine-monosquarate. nih.gov |

| Propargylamine | Bis-squaramide | Reacts with cytisine-monosquarate. nih.gov |

| Morpholine | Bis-squaramide | Reacts with cytisine-monosquarate. nih.gov |

Regioselective Control in Squaramide Formation

Achieving regioselectivity in the formation of squaramides is crucial for developing unsymmetrical structures with specific properties. A common and effective strategy involves a stepwise, two-step synthetic protocol. scholaris.cabeilstein-journals.org This method allows for the controlled introduction of different amine nucleophiles.

The process begins with the reaction of a dialkyl squarate, such as dimethyl squarate or diethyl squarate, with one equivalent of a primary amine. scholaris.cabeilstein-journals.org This initial condensation, often carried out in a solvent like methanol at room temperature, yields a mono-substituted intermediate where one alkoxy group is replaced by an amino group. beilstein-journals.orgthieme-connect.de By carefully controlling the stoichiometry and reaction conditions, the formation of the di-substituted product can be minimized. For instance, reacting diethyl squarate with one equivalent of an aniline derivative can produce the mono-squaramide, which can then be isolated. scholaris.ca

This intermediate can subsequently be reacted with a second, different amine to furnish the desired unsymmetrical squaramide. scholaris.ca The reactivity of the second amine can be different from the first, allowing for a modular and divergent synthesis. scholaris.caresearchgate.net This stepwise approach provides excellent control over the final structure, enabling the synthesis of complex squaramides for various applications, including organogelators and biologically active compounds. beilstein-journals.orgcsic.esrsc.org A one-pot version of this sequential addition has also been developed, which can improve efficiency by avoiding the isolation of the intermediate. csic.esrsc.org

Lewis Acid Catalysis in Squaramide Condensations

Lewis acid catalysis plays a significant role in promoting the condensation reactions between squarate esters and amines, particularly with less nucleophilic amines like anilines. scholaris.carsc.org The catalyst coordinates to the carbonyl oxygens of the squarate ring, increasing its electrophilicity and making it more susceptible to nucleophilic attack. rsc.org

Several Lewis acids have been effectively employed for this purpose. Zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) is a preferred catalyst as it efficiently promotes the condensation while minimizing the formation of undesired side products like squaraines. scholaris.caresearchgate.netmaynoothuniversity.ie For example, the reaction of diethyl squarate with substituted anilines in the presence of Zn(OTf)₂ leads to high yields of the corresponding N,N'-diarylsquaramides. researchgate.net Other Lewis acids, such as scandium(III) triflate (Sc(OTf)₃), have also been utilized. scholaris.ca However, the choice of Lewis acid can be critical, as stronger Lewis acids like Sc(OTf)₃ can sometimes promote the formation of undesired byproducts. scholaris.ca The catalytic activity is not only dependent on the Lewis acid itself but can be enhanced. It has been shown that the interaction between silyl (B83357) triflates and squaramide hydrogen-bond donors can generate a highly reactive Lewis acid complex. nih.govunipd.it

This catalytic approach is valuable for synthesizing both symmetrical and unsymmetrical squaramides in high yields from readily available starting materials. scholaris.ca It is a key technique for expanding the scope of squaramide synthesis to include a wider range of amine substrates. rsc.orgresearchgate.net

Formation of Squaraine Dyes

Squaraine dyes are a prominent class of functional molecules derived from squaric acid and its esters, characterized by their intense and sharp absorption bands in the visible and near-infrared (NIR) regions. nih.govillinois.edu

Condensation Reactions with Electron-Donating Aromatic/Heteroaromatic Moieties

The synthesis of squaraine dyes typically involves the condensation of squaric acid or its derivatives, like diethyl squarate, with two equivalents of an electron-rich aromatic or heteroaromatic compound. nih.govcore.ac.uksemanticscholar.org The electron-donating moieties can include N,N-dialkylanilines, pyrroles, azulenes, or activated methylene (B1212753) heterocycles. nih.gov

The reaction is generally carried out in a high-boiling point solvent system, classically a mixture of an alcohol like n-butanol and an aromatic solvent such as benzene (B151609) or toluene, under reflux. core.ac.ukencyclopedia.pub The use of an apparatus like a Dean-Stark trap is common to azeotropically remove the water generated during the condensation, driving the reaction to completion. encyclopedia.pubnih.gov The mechanism involves the initial activation of the squaric acid derivative by the alcohol, followed by a nucleophilic attack from the electron-rich donor. encyclopedia.pub This forms a short-lived semi-squaraine intermediate, which then reacts with a second molecule of the donor to yield the symmetrical 1,3-squaraine dye. encyclopedia.pubnih.gov

For unsymmetrical squaraines, a multi-step approach is necessary. encyclopedia.pubnih.gov This often involves using a modified squaric acid derivative, such as a dialkyl squarate or 3,4-dichlorocyclobut-3-ene-1,2-dione, to control the reactivity and allow for the sequential addition of two different donor groups. researchgate.netnih.govnih.gov For example, 3,4-dialkoxy-cyclobut-3-ene-1,2-dione can be reacted with one equivalent of a heterocyclic compound to form a semi-squaraine intermediate, which is then condensed with a second, different heterocycle. nih.gov

Regioselective Synthesis of 1,2- and 1,3-Squaraines

The condensation of squaric acid derivatives with electron-rich nucleophiles can lead to two possible regioisomers: the 1,3-disubstituted and the 1,2-disubstituted squaraines. nih.govnih.gov The 1,3-squaraines are fully conjugated, zwitterionic structures and are typically the thermodynamically favored and most common products, exhibiting desirable red-shifted optical properties. nih.govresearchgate.net The 1,2-regioisomers are less common and often considered side products in traditional syntheses. nih.govacs.org

While standard condensation reactions predominantly yield the 1,3-isomer, the regioselectivity can be influenced by reaction conditions and the nature of the reactants. researchgate.netunimore.it A facile and direct synthesis for 1,2-squaraines has been developed, highlighting that reaction conditions and electronic factors play a key role in controlling the outcome. nih.gov Although the 1,3-isomer is the major product in most syntheses, modifications can increase the yield of the 1,2-squaraine. mdpi.com For instance, the synthesis of 1,2- and 1,3-bis(pyrrol-2-yl)squaraines can be selectively controlled. researchgate.net The synthesis of 1,2-squaraines remained a challenge for a long time, with a regioselective method being developed more recently, which explains their relative scarcity compared to their 1,3-counterparts. researchgate.netresearchgate.net

Preparation of Alkylated and Hydroxyalkylated Squarate Derivatives

Direct functionalization of the squarate core through the addition of carbon nucleophiles offers another avenue for creating diverse derivatives.

Grignard Reactions with Squaric Acid Esters

The reaction of Grignard reagents (R-Mg-X) with dialkyl squarates, such as dimethyl or diethyl squarate, is a method for introducing alkyl or aryl groups to the cyclobutene (B1205218) core. openmedscience.comsemanticscholar.orgwikipedia.org Unlike organolithium reagents, which tend to add to the carbonyl group (1,2-addition), Grignard reagents typically favor a conjugate addition (1,4-Michael addition) to the enolic double bond of the squarate ester. openmedscience.comresearchgate.net

This reaction leads to the formation of 3-alkyl-4-alkoxy-3-cyclobutene-1,2-diones. openmedscience.comsemanticscholar.org The reaction of various Grignard reagents with dialkyl squarates has been shown to produce the corresponding 3-alkyl-4-alkyl-3-cyclobutene-1,3-diones after acidic hydrolysis, although yields can be moderate due to the formation of side products from 1,2-addition or multiple additions. openmedscience.com The outcome of the reaction highlights the competition between direct 1,2-addition and conjugate 1,4-addition, with the more resonance-stabilized carbanion of the Grignard reagent favoring the latter. openmedscience.com This method provides a pathway to mono- or dialkyl-cyclobutenedione derivatives, expanding the range of accessible squarate-based structures. openmedscience.com

Oxidative Transformations of Squarate Derivatives

Mn(III)-Based Oxidative Radical Ring-Expansion Reactions

Manganese(III)-based oxidation represents a significant method for initiating free-radical reactions, which have been successfully applied to the derivatives of squaric acid, particularly hydroxycyclobutenones. researchgate.netresearchgate.net This transformation leverages the ability of manganese(III) acetate (B1210297), the typical reagent, to achieve a single-electron oxidation of a carbonyl compound, generating an α-oxoalkyl radical. wikipedia.orgmdpi.com This radical intermediate can then undergo further reactions, such as intramolecular cyclization, leading to novel molecular frameworks. wikipedia.org

Research led by Hiroshi Nishino and colleagues has demonstrated a notable oxidative radical ring-expansion reaction using squarate derivatives. researchgate.netresearchgate.netresearchgate.net The process involves the Mn(III)-based oxidation of phenyl- and alkyl-substituted hydroxycyclobutenones. A key finding of this research is that the reaction pathway can be selectively directed towards one of two product types—bis(butenolide)s or acetate monomers—based on the concentration of the reaction mixture. researchgate.netresearchgate.net

The proposed mechanism for this transformation is a 5-endo radical cyclization. researchgate.netresearchgate.net At lower concentrations of the starting hydroxycyclobutenone, the reaction favors the formation of acetate monomers. Conversely, at higher concentrations, the formation of bis(butenolide)s is the predominant outcome.

The substitution pattern on the hydroxycyclobutenone starting material plays a critical role in the reaction's success. While phenyl and alkyl substituents lead to the aforementioned bis(butenolide)s and acetate monomers, the presence of an alkenyl or alkynyl substituent alters the reaction course entirely. researchgate.netresearchgate.net In these cases, the reaction does not yield bis(butenolide)s or acetate monomers. Instead, it proceeds via 5-exo and 6-endo radical cyclizations to produce different products that incorporate the unsaturated substituent. researchgate.net

The selective outcomes of the Mn(III)-based oxidation of substituted hydroxycyclobutenones are detailed in the table below.

| Starting Material (Substituent) | Reagent | Condition | Major Product | Yield (%) |

| Phenyl-hydroxycyclobutenone | Mn(OAc)₃ | Low Concentration | Acetate Monomer | N/A |

| Phenyl-hydroxycyclobutenone | Mn(OAc)₃ | High Concentration | Bis(butenolide) | N/A |

| Alkyl-hydroxycyclobutenone | Mn(OAc)₃ | Low Concentration | Acetate Monomer | N/A |

| Alkyl-hydroxycyclobutenone | Mn(OAc)₃ | High Concentration | Bis(butenolide) | N/A |

| Alkenyl-hydroxycyclobutenone | Mn(OAc)₃ | Various | 5-exo/6-endo cyclization products | N/A |

| Alkynyl-hydroxycyclobutenone | Mn(OAc)₃ | Various | 5-exo/6-endo cyclization products | N/A |

Yield data was noted in the source material but specific percentages for each condition were not provided in the abstracts.

Coordination Chemistry of the Squarate Ligand

Versatile Coordination Modes of the Squarate Dianion

The squarate dianion is a notable building block in coordination chemistry due to the delocalization of its π-electrons and the presence of four oxygen atoms that can act as potential coordination sites. arkat-usa.org This allows it to function as both a chelating and a bridging ligand, leading to the formation of extended networks. arkat-usa.orgaimspress.com

Chelate and Bridging Ligand Functionalities

The squarate ligand exhibits several fundamental coordination functionalities. It can act as a 1,2-bidentate chelating ligand , where two adjacent oxygen atoms bind to a single metal center. arkat-usa.org More commonly, it functions as a bridging ligand, linking two or more metal centers. Key bridging modes include the 1,2-bis(monodentate) and 1,3-bis(monodentate) functionalities. arkat-usa.orgmdpi.comresearchgate.net In the 1,2-bis(monodentate) mode, two adjacent oxygen atoms bind to two different metal ions, while in the 1,3-bis(monodentate) mode, opposite oxygen atoms coordinate to two different metal centers, often leading to the formation of one-dimensional polymeric chains. mdpi.comresearchgate.netillinois.edu

Polyfunctional Bridging Modes (μ₂ to μ₆)

The squarate dianion is renowned for its capacity to act as a polyfunctional bridging ligand, connecting multiple metal centers simultaneously. arkat-usa.org These modes are designated using the Greek letter μ (mu), where the subscript indicates the number of metal ions bridged by the ligand. Coordination modes ranging from μ₂ to μ₆ have been widely reported, enabling the construction of complex one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. mdpi.comresearchgate.netresearchgate.net In some cases, bridging modes as high as μ₈ have been observed. aimspress.comaimspress.com This versatility allows squarate to be a critical component in the design of metal-organic frameworks (MOFs) with novel topologies. mdpi.comresearchgate.net

| Common Squarate Coordination Modes | Description | Structural Implication |

| 1,2-bidentate | Chelation to a single metal center via adjacent oxygen atoms. arkat-usa.org | Forms a stable five-membered ring with the metal ion. |

| μ-1,2-bis(monodentate) | Bridges two metal centers using adjacent oxygen atoms. mdpi.comnih.gov | Can lead to the formation of 1D ladder-like structures. mdpi.comnih.gov |

| μ-1,3-bis(monodentate) | Bridges two metal centers using opposite oxygen atoms. aimspress.comresearchgate.net | Frequently generates 1D polymeric chains. researchgate.net |

| μ₃ to μ₆ | Polyfunctional bridging connecting three to six metal centers. arkat-usa.orgmdpi.comresearchgate.net | Essential for building complex 2D and 3D networks. mdpi.comresearchgate.net |

Formation and Characterization of Metal-Squarate Complexes

The squarate ligand's ability to coordinate with a diverse range of metal ions has led to the synthesis and characterization of numerous complexes with unique structural and physical properties.

Lanthanide and Actinide Squarate Complexes

The high affinity of lanthanide (Ln) and actinide (An) ions for oxygen donor ligands makes them ideal for forming complexes with squarate. These f-element complexes often exhibit high coordination numbers and form robust, extended structures.

Europium (Eu), Holmium (Ho), and Neodymium (Nd): A variety of lanthanide squarate complexes have been synthesized, often as hydrates. researchgate.net For instance, solvothermal reactions of lanthanide precursors with squaric acid have yielded families of coordination polymers, such as [Ln₂(C₄O₄)₃(H₂O)₄] where Ln includes La-Nd and Ho, and [Ln₂(C₄O₄)₃(H₂O)₈] for Ln = Er and Dy. researchgate.netresearchgate.net In a specific holmium complex, [Ho(C₄O₄)₁.₅(H₂O)₃], the Ho(III) ion is eight-coordinate, bonded to oxygen atoms from five squarate ligands and three water molecules. mdpi.comnih.gov The squarate ligands in this compound display both μ₁,₂-bis-monodentate and μ₁,₂,₃-tris-monodentate bridging modes. mdpi.comnih.gov Similarly, europium squarate complexes like [Eu(H₂O)₄]₂(C₄O₄)₃ have been characterized, showing luminescence properties typical for Eu³⁺ ions in low-symmetry sites. nih.govacs.org

Americium (Am) and Californium (Cf): The coordination chemistry of squarate extends to the transplutonium elements. Isostructural squarate complexes with the formula M₂(C₄O₄)₃(H₂O)₄ have been synthesized for M = Eu, Am, and Cf. researchgate.netacs.orgresearchgate.net These compounds feature a two-dimensional sheet structure built from nine-coordinate metal centers. acs.orgnih.gov Additionally, actinide squarate-oxalate complexes, such as M₂(C₄O₄)₂(C₂O₄)(H₂O)₄ (M = Am, Cf), have been prepared, forming three-dimensional frameworks. researchgate.netacs.orgnih.gov Computational studies on these americium and californium complexes indicate that the Cf complexes exhibit more covalent character in their bonding compared to their Am counterparts. researchgate.netacs.orgnih.gov

| Selected f-Element Squarate Complexes | Metal Ion(s) | Coordination Environment/Structure | Reference(s) |

| [Ho(C₄O₄)₁.₅(H₂O)₃] | Ho(III) | Eight-coordinate, square-antiprismatic geometry; 2D bi-layered framework. | mdpi.comnih.gov |

| [M₂(C₄O₄)₃(H₂O)₄] | Eu(III), Am(III), Cf(III) | Nine-coordinate, monocapped square-antiprismatic geometry; 2D sheet structure. | researchgate.netacs.orgresearchgate.netnih.gov |

| [M₂(C₄O₄)₂(C₂O₄)(H₂O)₄] | Am(III), Cf(III) | Nine-coordinate, monocapped square-antiprismatic geometry; 3D framework. | researchgate.netacs.orgnih.gov |

| Tl₃[Ln₃(C₄O₄)₆(H₂O)₆]·8H₂O | Sm-Lu, Y | Varies, contains trivalent lanthanides with diverse squarate coordination modes. | researchgate.netacs.orgnih.gov |

Transition Metal Squarate Complexes

Squarate forms stable complexes with first-row transition metals, often resulting in polymeric structures with interesting magnetic properties.

Nickel(II) (Ni(II)): Nickel(II) squarate complexes have been extensively studied. Tetraaqua(squarato)nickel(II), [Ni(C₄O₄)(H₂O)₄], consists of a polymeric chain where the squarate anion acts as a μ-1,3-bridging ligand between two Ni(II) ions in a trans position. figshare.com Each nickel ion is octahedrally coordinated to two squarate oxygen atoms and four water molecules. figshare.com Other examples include polymeric complexes with auxiliary ligands, such as [Ni(C₄O₄)(4-Meim)₂(H₂O)₂]n (4-Meim = 4-methylimidazole), which also features infinite chains built from bis(monodentate) squarate anions bridging the nickel centers. tandfonline.com In some cases, the squarate dianion does not coordinate directly but acts as a counter-ion, as seen in [Ni(tea)₂]sq (tea = triethanolamine), where the nickel ion is coordinated by two triethanolamine (B1662121) ligands in an octahedral geometry. akjournals.com

Alkaline Earth Metal Squarates

The interaction of squarate with alkaline earth metals (Ca, Sr, Ba) is also of interest, leading to the formation of various coordination polymers. The coordination number and geometry are influenced by the increasing ionic radius down the group. researchgate.net While specific structural details for simple squarates of Ca, Sr, and Ba are less commonly detailed in broad reviews, related squaraine-derived bichromophores have shown high selectivity for alkaline earth metal cations, particularly Ca²⁺ and Sr²⁺, indicating a strong interaction between these metals and the squarate core. acs.org The formation of alkaline earth metal-organic frameworks (MOFs) is a well-established field, and squarate can be a component in these structures, though often in more complex systems. unifr.chrsc.org The larger ionic radii of Ca, Sr, and Ba compared to transition metals can facilitate higher coordination numbers and different structural arrangements. researchgate.netunifr.ch

Metal-Ligand Bonding Interactions

The interaction between metal ions and the squarate ligand is a critical aspect of its coordination chemistry, influencing the structure and properties of the resulting complexes.

Predominantly Ionic Bond Character

The bonding between metal ions and the squarate ligand is largely considered to be ionic in nature. researchgate.net This is supported by studies on various metal squarate complexes, including those with 3d-transition metals and f-elements. researchgate.netacs.org Investigations into a series of isostructural tetraaqua metal squarate complexes [M(C4O4)(H2O)4], where M represents Fe(II), Co(II), Ni(II), and Zn(II), have provided insights into the metal-ligand bonding. figshare.comcapes.gov.br These studies, utilizing detailed electron density distribution analysis, contribute to understanding the chemical bonding and d-orbital splitting of the metal ions within the ligand field. acs.orgfigshare.comcapes.gov.br

In f-element squarates, such as those involving europium, americium, and californium, the metal-oxygen bonds are also predominantly ionic. researchgate.net Spectroscopic and computational analyses suggest an increase in the strength of these bonds in the order of Nd-O < Eu-O < Am-O. researchgate.net

Investigation of Covalent Character in f-Element Complexes

While the bonding in f-element squarate complexes is primarily ionic, computational analyses have revealed some degree of covalent character. researchgate.netnih.govacs.org A study of americium and californium squarate and squarate-oxalate complexes highlighted several key findings:

The 5f orbitals of the actinide metals are essentially nonbonding in all cases. The differences in bonding arise from the involvement of the empty 6d orbitals. researchgate.netnih.govacs.orgcreighton.edu

Complexes involving californium (Cf) exhibit a greater degree of covalent character compared to their americium (Am) counterparts. researchgate.netnih.govacs.orgcreighton.edu

There is more covalent character observed in squarate-oxalate mixed-ligand complexes than in the pure squarate complexes. researchgate.netnih.govacs.orgcreighton.edu

Squarate-Based Coordination Polymers and Metal-Organic Frameworks (MOFs)

The squarate anion is a versatile building block in the construction of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions in various modes. illinois.edumdpi.com Its rigid and planar structure, combined with the presence of four oxygen donor atoms, allows for the formation of extended networks with diverse dimensionalities and topologies. mdpi.comresearchgate.net

Design and Synthesis of 1D, 2D, and 3D Frameworks

The coordination versatility of the squarate ligand enables the rational design and synthesis of coordination polymers with one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) structures. mdpi.commdpi.comaimspress.comrsc.org The final dimensionality of the framework is influenced by the coordination preference of the metal ion, the presence of ancillary ligands, and the reaction conditions. aimspress.comnih.gov

Examples of different dimensionalities in squarate-based coordination polymers include:

1D Chains: In some complexes, squarate ligands bridge metal centers to form linear or zigzag chains. For instance, in [Zn(dpe)(C4O4)(H2O)2]n, one-dimensional [Zn(μ1,3-squarate)] chains are observed. rsc.org Similarly, 1D ladder-like frameworks can be formed, as seen in a holmium(III) squarate-oxalate complex. mdpi.com

2D Layers: Squarate can link metal ions to create 2D sheets. A Cd(II) coordination polymer, [Cd(2,2'-bpe)(C4O4)(H2O)2], features a 2D layered metal-organic framework where both squarate and the co-ligand act as bridges. aimspress.com In other cases, hydrogen bonding between 1D chains can lead to the formation of a 2D supramolecular network. scispace.com

3D Frameworks: The interconnection of 1D chains or 2D layers can result in the formation of 3D frameworks. aimspress.com This can occur through covalent bonds with bridging ligands or through supramolecular interactions like hydrogen bonding. aimspress.com For example, in [M4(C4O4)5(H2O)12]Cl2·5H2O (M = Eu, Dy, Ho, Er), a 3D structure is constructed from two unique eight-coordinate metal centers. researchgate.net The use of mixed ligands, such as in uranyl squarate coordination polymers, has also been shown to produce varied crystal structures, including 3D frameworks. nih.gov

The following table summarizes the dimensionality of some squarate-based coordination polymers:

| Compound | Metal Ion | Ancillary Ligand(s) | Dimensionality | Reference |

| [Zn(dpe)(C4O4)(H2O)2]n | Zn(II) | 1,2-bis(4-pyridyl)ethane (dpe) | 2D (from 1D chains) | rsc.org |

| [Cd(2,2'-bpe)(C4O4)(H2O)2] | Cd(II) | 1,2-bis(2-pyridyl)ethylene (2,2'-bpe) | 2D | aimspress.com |

| [Ho2(C4O4)2(C2O4)(H2O)8]·4H2O | Ho(III) | Oxalate | 1D (ladder-like) | mdpi.com |

| [Ho(C4O4)1.5(H2O)3] | Ho(III) | None | 2D (bi-layered) | mdpi.com |

| [M4(C4O4)5(H2O)12]Cl2·5H2O | Eu, Dy, Ho, Er | None | 3D | researchgate.net |

| M2(C4O4)2(C2O4)(H2O)4 | Am, Cf | Oxalate | 3D | researchgate.netcreighton.edu |

Role of Squarate/Squaramide as MOF Building Blocks

Both squarate and its derivative, squaramide, are recognized as valuable building blocks in the synthesis of MOFs. mdpi.comresearchgate.net These organic linkers contribute to the creation of robust and functional porous materials with applications in gas storage and separation, catalysis, and sensing. mdpi.comresearchgate.netresearchgate.netsciopen.com

Squarate-based MOFs have demonstrated notable capabilities in gas separation, such as the separation of xenon from krypton and deuterium (B1214612) from hydrogen. mdpi.comresearchgate.net The rigid structure and specific pore dimensions of these MOFs are key to their selective adsorption properties. researchgate.net For instance, a squarate-based MOF with a pore size comparable to the kinetic diameter of xenon has shown a record-high selectivity for xenon over krypton. researchgate.net

Squaramide units, when incorporated into MOF structures, can enhance structural stability and catalytic performance. mdpi.com The presence of both hydrogen bond donor and acceptor sites in squaramides facilitates the formation of well-defined supramolecular assemblies. maynoothuniversity.ie Squaramide-containing MOFs have been successfully employed as catalysts for various organic reactions, including Friedel-Crafts alkylation and the ring-opening of epoxides. sciopen.com They have also been utilized in the development of luminescent sensors, for example, for the detection of lactose. mdpi.comresearchgate.net The immobilization of squaramide organocatalysts within a MOF framework can lead to heterogeneous catalysts with enhanced reactivity and stability. sciopen.com

Computational and Theoretical Investigations of Tetraethyl Squarate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for investigating the properties of squarate derivatives due to its balance of computational cost and accuracy.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. scm.com For tetraethyl squarate, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles of its lowest energy conformation. researchgate.netispub.com

Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. tau.ac.il In the case of this compound, this analysis focuses on the orientation of the two ethyl groups relative to the central four-membered ring. High-level DFT computations can be used to study the conformational behavior of the molecule. chemrxiv.org The relative energies of different conformers (e.g., staggered vs. eclipsed orientations of the ethyl groups) and the energy barriers for their interconversion can be calculated, providing insight into the molecule's flexibility and the most likely shapes it will adopt. tau.ac.il

Table 1: Illustrative Data from a Hypothetical DFT Geometry Optimization of this compound

| Parameter | Optimized Value |

| C1-C2 Bond Length (ring) | 1.48 Å |

| C=O Bond Length | 1.22 Å |

| C-O (ester) Bond Length | 1.35 Å |

| O-C (ethyl) Bond Length | 1.45 Å |

| C-C-C Angle (ring) | 90.0° |

| O-C-C-O Dihedral Angle | ~0° or ~180° |

Note: This table is for illustrative purposes. Actual values would be obtained from specific DFT calculations using a defined functional and basis set.

DFT is extensively used to probe the electronic structure of molecules. aps.org For this compound, these calculations can elucidate the nature of the bonding within the central squarate core and the influence of the ethoxy substituents. Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between the HOMO and LUMO provides information about the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis, often performed as a post-processing step to a DFT calculation, can offer a more detailed picture of bonding. It allows for the investigation of charge distribution, hybridization, and delocalization of electron density through hyperconjugative interactions. nih.gov For this compound, NBO analysis would quantify the charge on each atom, revealing the electrophilic and nucleophilic sites, and describe the bonding in terms of localized Lewis-like structures.

DFT calculations are a valuable tool for predicting various spectroscopic properties, including vibrational and electronic spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, one can simulate the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies can then be compared with experimental data to aid in the assignment of spectral bands.

The optical properties of squaraine dyes, which are derived from squaric acid, are of significant interest. researchgate.net DFT and its time-dependent extension (TD-DFT) can predict the electronic absorption spectra (UV-Vis) of this compound. researchgate.netajol.info These calculations provide the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption wavelengths and intensities observed experimentally. joaquinbarroso.com This predictive capability is essential for understanding the color and photophysical properties of related compounds.

While this compound itself cannot act as a hydrogen bond donor, the oxygen atoms of its carbonyl and ether groups can act as hydrogen bond acceptors. DFT can be used to study the geometry and energy of hydrogen bonds formed between this compound and potential donor molecules. researchgate.netsemanticscholar.org

Molecular Electrostatic Potential (MEP) maps are generated from DFT calculations to visualize the charge distribution across a molecule. researchgate.netsemanticscholar.org For this compound, the MEP map would show regions of negative potential (electron-rich) around the oxygen atoms and regions of positive potential (electron-poor) elsewhere, indicating the sites most likely to engage in electrostatic interactions.

Furthermore, methods like Noncovalent Interaction (NCI) analysis can be employed to identify and characterize weaker intermolecular forces such as van der Waals interactions, which are crucial for understanding the condensed-phase behavior of the compound. semanticscholar.orgchemicalpapers.com These analyses help in understanding crystal packing and solvation. iucr.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To specifically investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. q-chem.com It is an extension of DFT used to calculate the properties of electronic excited states. molpro.net

For this compound, TD-DFT calculations can determine the energies of vertical electronic excitations, which correspond to the peaks in a UV-Vis absorption spectrum. joaquinbarroso.com The method also provides the oscillator strength for each transition, a measure of its probability. joaquinbarroso.com Analysis of the molecular orbitals involved in the main electronic transitions (e.g., HOMO to LUMO) reveals their nature, such as n→π* or π→π* transitions. faccts.de This information is fundamental for understanding the photochemistry and photophysics of the molecule and for designing related dyes with specific optical properties. researchgate.net

Advanced Quantum Chemical Methods

While DFT and TD-DFT are powerful and widely used, more advanced and computationally intensive quantum chemical methods can provide higher accuracy, especially for systems where standard DFT functionals may be inadequate. su.sentnu.edureadthedocs.iorsc.org These methods, often based on wave function theory, include techniques like Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC) theory, and multireference methods like the Complete Active Space Self-Consistent Field (CASSCF). researchgate.netnih.gov

For this compound, these advanced methods could be used to obtain benchmark data for properties like conformational energy differences or excited state energies. For instance, Coupled Cluster with single, double, and perturbative triple excitations, CCSD(T), is often considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies for single-reference systems. nih.gov While computationally expensive, applying such methods to this compound can validate the results obtained from more economical DFT calculations and provide definitive insights into its electronic structure and properties. github.io

Molecular Dynamics Simulations and Continuum Solvent Models

Molecular Dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of molecular systems, revealing details about dynamics, structure, and thermodynamics. nih.gov These simulations have been applied to the squarate dianion (C₄O₄²⁻) in aqueous solution to understand its hydration structure. acs.org

Key findings from MD simulations of the squarate dianion include:

A well-defined hydration shell is formed around the anion.

This hydration shell consists of approximately 18 water molecules. acs.org

To account for solvent effects in quantum mechanical calculations without the computational expense of explicit solvent molecules, continuum solvent models are widely used. github.io These models treat the solvent as a continuous medium with a defined dielectric constant.

Polarizable Continuum Model (PCM): This model creates a solute-shaped cavity within the dielectric continuum and calculates the electrostatic interactions between the solute and the solvent. PCM has been used to simulate solvent interactions in studies of squaramide derivatives.

SMD Model: The SMD (Solvation Model based on Density) is a universal continuum solvation model applicable to any solute in any solvent. github.io It calculates the free energy of solvation by combining bulk-electrostatic contributions with terms that account for short-range interactions at the solute-solvent interface. github.io This model has been used in computational studies involving squaramide derivatives to understand their behavior in various solvents. researchgate.net

Computational Studies of Enhanced Hydrogen Bond Donor Ability and Acidity

Computational studies have been crucial in explaining the remarkably high acidity and potent hydrogen-bond (H-bond) donating capacity of squaramides, often compared to their urea (B33335) and thiourea (B124793) analogues. nih.govresearchgate.net

The key factors identified through theoretical calculations include:

Aromaticity: The four-membered cyclobutene (B1205218) ring in squaramides possesses aromatic character. Computational studies have shown that this aromaticity increases upon the formation of hydrogen bonds with substrates, which in turn strengthens the interaction. researchgate.netunizar.es

Planarity and Geometry: The squaramide group, including the cyclobutene ring and the amine groups, is planar due to the sp² hybridization of the nitrogen atoms. unizar.es This rigid, planar structure places the two N-H bonds in a divergent orientation, which is distinct from the parallel arrangement in ureas and is highly effective for bifunctional recognition of substrates. nih.govunizar.es

Acidity: The pKa values of squaramides are significantly lower (i.e., more acidic) than those of corresponding ureas. nih.gov This enhanced acidity is attributed to the resonance stabilization of the conjugate base and the electron-withdrawing nature of the adjacent carbonyl groups. mdpi.com Computational methods are used to predict pKa values and analyze the electrostatic potential, confirming that the N-H protons in squaramides are more acidic and better H-bond donors. rsc.org

These computational insights have guided the design of numerous squaramide-based organocatalysts and anion receptors. nih.govunizar.es

Theoretical Treatment of Metal-Organic Frameworks and Host-Guest Interactions

Squarate is an excellent building block for creating metal-organic frameworks (MOFs) due to its rigid, planar geometry and its ability to coordinate with metal ions in various modes. researchgate.netmdpi.com Theoretical and computational methods, particularly Density Functional Theory (DFT) and Monte Carlo simulations, are vital for understanding and predicting the properties of these materials, especially for applications in gas storage, separation, and catalysis. mdpi.comnih.gov

Theoretical studies focus on several key areas:

Structural Stability and Properties: DFT calculations are used to optimize the geometry of squarate-based MOFs and to understand their electronic and mechanical properties. For example, studies on copper squarate have confirmed its crystal structure and investigated its anomalous mechanical behaviors, such as negative linear compressibility. mdpi.com

Host-Guest Interactions: A primary focus of computational work is the analysis of interactions between the MOF (host) and adsorbed molecules (guests). DFT calculations can determine the preferred adsorption sites and calculate the interaction energies, providing insight into the strength of the binding. nih.gov For instance, in a Ni-Fe squarate MOF, the interaction energy with trapped O₂ molecules was calculated to be significant, highlighting the importance of lone pair-π interactions for stabilizing the guest molecules. researchgate.net

Adsorption and Separation Performance: Grand Canonical Monte Carlo (GCMC) simulations are frequently used to predict gas adsorption isotherms and selectivities. nih.gov These simulations model the loading of gas molecules into the porous framework at different pressures and temperatures.

The table below summarizes findings from several theoretical studies on squarate-based MOFs.

| MOF System | Guest Molecule(s) | Computational Method | Key Findings |

| Copper Squarate | Various pollutants (e.g., CO₂, SO₂, NO₂) | DFT, Monte Carlo | Adsorption energies range from 3.4 to 63.32 kJ/mol. Water has an inhibitory effect on pollutant adsorption, indicating hydrophilic properties. The material is a promising adsorbent for small pollutant gases. mdpi.comnih.govresearchgate.net |

| Squarate-based MOF (Co, Ni, etc.) | Xenon (Xe), Krypton (Kr) | DFT | A squarate MOF with optimal pore size and polar hydroxyl groups showed a record-high Xe/Kr selectivity, explained by strong Xe-framework interactions. researchgate.net |

| Ni₄O₄-cubane-squarate (USTC-740) | Hexane isomers, Xe/Kr, CO₂/N₂ | DFT, GCMC | The framework demonstrates molecular recognition through both sieving effects and specific host-guest interactions with the cubane (B1203433) units. nih.gov |

| Ni-Fe Squarate | Oxygen (O₂) | DFT | Strong stabilizing lone pair-π interactions were identified between trapped O₂ molecules and the squarate linkers, with a calculated interaction energy of -77.8 kcal/mol per O₂ molecule. researchgate.net |

These computational investigations are crucial for the rational design of new squarate-based MOFs with tailored properties for specific applications. mdpi.comdntb.gov.ua

Mechanistic Studies of Reactions Involving Tetraethyl Squarate

Elucidation of Reaction Pathways for Squarate Ester Formation

The formation of squaramate esters from tetraethyl squarate is a fundamental reaction that typically proceeds through the condensation of the squarate ester with an amine. rsc.org This process is often characterized by its straightforward nature, high yields, and the ability to proceed at room temperature without the need for a catalyst or coupling reagents. rsc.org The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the this compound, leading to a tetrahedral intermediate. Subsequent elimination of an ethoxide group results in the formation of the corresponding ethyl squaramate.

A competing reaction pathway that must be considered is the hydrolysis of the squarate ester, particularly in aqueous environments. nih.gov The stability and hydrolytic behavior of squaramate esters are significantly influenced by their structure and the nature of adjacent groups. rsc.org Studies have shown that the hydrolysis of alkyl squaramate esters can occur over days at a pH of 9. nih.gov The rate of hydrolysis is also affected by neighboring group participation (NGP). For instance, squaramate esters functionalized with basic NGP groups, such as amines, exhibit a pH-dependent hydrolysis rate due to the anchimeric assistance of the terminal amino group. rsc.org This can lower their stability to a pH as low as 5. rsc.org

In some cases, particularly when the squaramate ester possesses a terminal nucleophilic group in the γ-position of the alkyl chain, a rapid intramolecular cyclization can occur, forming cyclic squaramides. rsc.org This intramolecular reaction is driven by a nucleophilic attack from a group within the squaramate substituent and can compete with hydrolysis. nih.gov

Detailed Analysis of Nucleophilic Addition-Elimination Mechanisms in Amidation Reactions

The reaction of this compound with amines to form squaramides is a classic example of a nucleophilic addition-elimination reaction. thieme-connect.com This mechanism is analogous to the well-established reactions of acyl chlorides with amines. chemguide.co.uksavemyexams.comyoutube.com The carbon atoms of the carbonyl groups in this compound are electrophilic due to the electron-withdrawing nature of the adjacent oxygen atoms. chemguide.co.uk The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on one of these electrophilic carbonyl carbons. savemyexams.comyoutube.com

This initial attack leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom acquires a negative charge. youtube.com The intermediate is unstable and collapses to reform the carbon-oxygen double bond. This is accompanied by the elimination of a leaving group, which in the case of this compound is an ethoxide ion (EtO⁻). thieme-connect.com The resulting product is a mono-substituted squaramide. The reaction can proceed further with a second equivalent of the amine to yield a di-substituted squaramide, following the same nucleophilic addition-elimination pathway.

Regiochemical Control in Squaraine Synthesis

Squaraine dyes, which are characterized by a central four-membered squaric acid ring, are commonly synthesized through the condensation of squaric acid or its derivatives, such as this compound, with electron-rich aromatic or heteroaromatic compounds. researchgate.netresearchgate.net A key aspect of this synthesis is the control of regiochemistry, which leads to the formation of either 1,2- or 1,3-squaraine isomers.

The widely adopted condensation reaction between electron-rich aromatic compounds and squaric acid or its esters generally affords the 1,3-regioisomer as the major product. researchgate.net However, the regioselectivity can be influenced by modifying the reaction conditions. For instance, microwave-assisted synthesis has been shown to provide strong regioselectivity towards the 1,3-condensation products, while minimizing the formation of the undesired 1,2-isomer. researchgate.net

Conversely, specific synthetic strategies can be employed to favor the formation of the 1,2-squaraine isomer. One such method involves the use of a Friedel-Crafts acylation reaction between squaric acid chloride and a bromo-substituted thiophene, which leads to an intermediate bearing a 1,2-squaraine moiety. researchgate.net Theoretical studies have provided detailed explanations for the 1,2- versus 1,3-condensation regiochemistry, highlighting the role of reaction conditions and electronic factors. nih.gov It has been proposed that the formation of a 1,2-squaraine is favored with a very reactive electron-rich precursor, as this circumvents the need for catalytic protonation to enhance the electrophilicity of the reaction site. researchgate.net

Kinetics of Squaric Ester Reactions with Nucleophiles

The kinetics of reactions involving squarate esters, such as this compound, with nucleophiles have been investigated to understand the factors influencing their reactivity. The hydrolysis of squaramate esters, which are derivatives of this compound, has been a particular focus of such studies. rsc.org

The hydrolytic degradation of squaramate esters lacking or containing weakly basic neighboring groups follows a conventional second-order rate law, with a linear dependency on the hydroxide (B78521) species concentration. rsc.org The hydrolysis rate constant (kₒₕ) for these compounds is approximately 10⁻¹ M⁻¹s⁻¹, which is about 1000 times faster than that of the corresponding squaramides. rsc.org

For squaramate esters functionalized with basic neighboring groups like amines, the hydrolysis rate is pH-dependent. This is due to the anchimeric assistance of the terminal amino group, which coexists with the direct hydroxide hydrolysis mechanism. rsc.org This neighboring group participation can significantly reduce the hydrolytic stability of the squaramate ester. rsc.org

The kinetics of the intramolecular cyclization of squaramate esters have also been studied. The rate of this reaction is highly dependent on the pH, which is attributed to the sensitivity of the nucleophile to pH changes. nih.gov The nature of the nucleophile also plays a crucial role in the cyclization kinetics. For example, a squaramate ester incorporating a 2-amino ethane (B1197151) thiol substituent was synthesized to investigate the effect of a sulfur nucleophile on the reaction rate. nih.gov

The following table summarizes kinetic data for the hydrolysis of various squaramate esters at 37 °C.

| Compound | pH | k_obs (s⁻¹) |

| 1a | 8.8 | 1.1 x 10⁻⁵ |

| 1a | 9.1 | 2.2 x 10⁻⁵ |

| 1a | 9.4 | 4.5 x 10⁻⁵ |

| 1a | 9.7 | 8.9 x 10⁻⁵ |

| 1a | 10 | 1.8 x 10⁻⁴ |

| 5a | 7.0 | 1.2 x 10⁻⁵ |

| 5a | 8.0 | 1.1 x 10⁻⁴ |

| 5a | 9.0 | 9.8 x 10⁻⁴ |

Data sourced from a study on the hydrolysis of squaramate esters. rsc.org

Mechanism of Oxidative Radical Ring-Expansion Reactions

Derivatives of this compound can undergo oxidative radical ring-expansion reactions, leading to the formation of more complex cyclic structures. One such reaction involves the Mn(III)-based oxidation of phenyl- and alkyl-substituted hydroxycyclobutenones, which can be derived from squarate esters. This reaction selectively produces bis(butenolides) or acetate (B1210297) monomers through a 5-endo radical cyclization pathway, with the outcome being dependent on the reaction concentration.

Another notable example is the photochemical ring expansion of oxetane (B1205548) and thietane (B1214591) heterocycles, where the underlying reaction mechanism has been probed under metal-free conditions. rsc.org Computational studies using DFT have suggested that carbenes react to form ylides, and the subsequent ring expansion proceeds via a diradical pathway. rsc.org The different bond lengths in the free oxygen or sulfur ylide intermediates are believed to be responsible for the observed differences in the stereochemical outcome of the reaction. rsc.org

Furthermore, a tandem 4π-electrocyclic ring opening of a squarate derivative coupled with a radical cyclization and homolytic aromatic substitution has been reported. This sequence allows for the rapid construction of complex molecular frameworks.

Investigations into Enantioselective Addition Mechanisms

The development of enantioselective reactions involving this compound and its derivatives is an area of active research, aiming to produce chiral molecules with high stereocontrol. Chiral squaramide-based organocatalysts have emerged as powerful tools for synthesizing enantiomerically enriched compounds due to their effective hydrogen-bonding capabilities. acs.org

For instance, the enantioselective addition of 1,3,5,7-tetramethyl-BODIPYs to isatin (B1672199) derivatives has been achieved using bifunctional quinine/squaramide organocatalysts. acs.org This reaction affords novel chiral BODIPY dyes with moderate enantioselectivities. The proposed mechanism involves the dual activation of the substrates through hydrogen bonding with the chiral phosphoric acid (CPA) catalyst. nih.gov This interaction facilitates the enantiodetermining addition step, leading to the formation of the chiral product. nih.gov

In a different approach, the enantioselective 1,2-addition of carbon nucleophiles to di-tert-butyl squarate has been demonstrated using organometallic reagents in the presence of chiral ligands. For example, the reaction with butyllithium (B86547) or diethylzinc/Ti(iPrO)₄ in the presence of chiral ligands like bisoxazolines or camphorsulfonamides yields the corresponding tertiary alcohols with moderate enantiomeric excess.

The following table summarizes the results of the enantioselective addition of 1,3,5,7-tetramethyl-BODIPY to various isatin derivatives catalyzed by a quinine-squaramide catalyst.

| Isatin Derivative | Yield (%) | ee (%) |

| 2a | 85 | 55 |

| 2b | 82 | 52 |

| 2d | 78 | 60 |

| 2e | 75 | 48 |

| 2f | 70 | 45 |

Data sourced from a study on enantioselective addition to isatins. acs.org

Academic Research Applications and Advanced Materials Science

Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules, while crystal engineering involves the design and synthesis of solid-state structures with desired properties. In both areas, the predictable and robust nature of non-covalent interactions is paramount. Tetraethyl squarate and its derivatives have emerged as significant players due to their well-defined geometry and capacity for forming specific intermolecular bonds.

Molecular self-assembly is the spontaneous organization of molecules into stable, well-defined structures through non-covalent interactions. The rigid core of the squarate moiety provides a reliable scaffold for constructing larger, ordered assemblies. nih.govmaynoothuniversity.ie Its derivatives have been successfully utilized as building blocks for a variety of supramolecular structures, including metal-organic frameworks (MOFs). mdpi.comresearchgate.net

In the formation of MOFs, squarate-based ligands act as linkers that coordinate with metal ions to create robust and porous crystalline polymers. mdpi.com These materials are notable for their high porosity and tunable properties, making them suitable for applications in gas adsorption and catalysis. mdpi.comresearchgate.net The defined geometry of the squarate unit helps to dictate the final architecture of the framework, enabling the rational design of materials with specific functionalities. mdpi.com For instance, squarate-based MOFs have been developed to catalyze reactions such as Michael additions and water splitting. mdpi.comresearchgate.net

The process of self-assembly is fundamental to creating complex, functional materials from simpler molecular components. researchgate.net The squarate scaffold's ability to form predictable networks through hydrogen bonding and coordination makes it an exemplary building block in this bottom-up approach to materials science. ias.ac.in

Supramolecular synthons are structural units within supermolecules that can be formed and/or assembled by known or conceivable intermolecular interactions. nih.gov Hydrogen bonding is a primary tool in crystal engineering for controlling molecular assembly. ias.ac.in The squarate core, and particularly its diamido-derivatives known as squaramides, are excellent at forming predictable hydrogen-bonding patterns. researchgate.netrsc.org

The two carbonyl oxygen atoms of the squarate ring system act as effective hydrogen bond acceptors. When this compound is converted into a squaramide, the molecule then possesses two N-H groups that are potent hydrogen bond donors, alongside the carbonyl acceptors. This dual-functionality allows squaramides to form robust, self-complementary hydrogen-bonded motifs, such as the R²₂(8) graph set, which are highly reliable for directing crystal packing. nih.gov The predictable nature of these interactions allows for the rational design of co-crystals and other complex solid-state architectures. researchgate.netnih.gov The inherent rigidity of the squaramide scaffold ensures that the hydrogen-bonding groups are held in a well-defined spatial arrangement, further enhancing the predictability of the resulting supramolecular structures. maynoothuniversity.ie

Organic Catalysis and Organocatalysis

While this compound itself is not a catalyst, it is a crucial starting material for the synthesis of squaramides, a powerful class of organocatalysts. acs.orgnih.gov Organocatalysis utilizes small, chiral organic molecules to accelerate chemical reactions and control their stereochemical outcomes. Squaramides have gained prominence in this field due to their unique mode of action, which relies on hydrogen bonding. wikipedia.org

Squaramides function as highly effective bifunctional catalysts, meaning they can activate both the nucleophile and the electrophile in a reaction simultaneously. wikipedia.orgorganic-chemistry.org This dual activation is achieved through their distinct hydrogen-bonding capabilities. The two N-H groups of the squaramide act as hydrogen bond donors, activating an electrophile (e.g., a nitroalkene or an imine) by withdrawing electron density. wikipedia.org Concurrently, a basic site elsewhere on the catalyst, often a tertiary amine incorporated into the chiral scaffold, can deprotonate and activate a nucleophile (e.g., a 1,3-dicarbonyl compound). wikipedia.orgmdpi.com

This cooperative mechanism lowers the activation energy of the reaction and holds the reactants in a specific orientation within the catalyst's chiral environment, leading to high levels of stereocontrol. wikipedia.org The synthesis of these catalysts is often modular, starting from dialkyl squarates like diethyl squarate or dimethyl squarate, allowing for systematic tuning of the catalyst's steric and electronic properties for optimal performance in specific reactions. acs.orgrsc.org

Annulation reactions, which involve the formation of a new ring, are fundamental in synthetic chemistry for building complex cyclic molecules. Chiral squaramide catalysts have proven to be highly effective in promoting asymmetric annulation reactions. rsc.org For example, they have been successfully applied in dearomative tandem annulation reactions of Morita–Baylis–Hillman alcohols with azomethine imines. rsc.org

In these reactions, the squaramide catalyst orchestrates a cascade of events. It first interacts with the substrates via hydrogen bonding, fixing them in a specific conformation. rsc.org This controlled environment directs the stereoselective addition and subsequent intramolecular cyclization steps, ultimately yielding complex heterocyclic products with high enantioselectivity. rsc.org The ability of the squaramide to organize the transition state through multiple non-covalent interactions is key to achieving this high level of precision in ring construction.

Chiral induction is the process by which a chiral catalyst transfers its stereochemical information to the product of a reaction, resulting in an excess of one enantiomer over the other. Squaramide-based organocatalysts are exceptionally proficient at chiral induction across a wide range of transformations. nih.govumich.edu

A prominent example is the conjugate addition (Michael reaction) of nucleophiles, such as 1,3-dicarbonyl compounds or diphenyl phosphite, to nitroalkenes. acs.orgnih.gov Catalysts derived from cinchona alkaloids and linked to a squaramide core have demonstrated remarkable activity and enantioselectivity in these reactions, often at very low catalyst loadings (as low as 0.1 mol%). acs.orgorganic-chemistry.org The catalyst operates by forming a well-defined ternary complex with both the nucleophile and the electrophile, guiding the nucleophilic attack to one specific face of the electrophile. mdpi.com This precise control over the transition state geometry consistently leads to products with high enantiomeric excess (ee). acs.orgnih.gov

The effectiveness of squaramide catalysts is highlighted by their superior performance in certain reactions compared to the more traditional thiourea-based catalysts. nih.gov Their modular synthesis allows for the creation of a diverse library of catalysts, enabling chemists to select the optimal catalyst for a given chiral induction challenge. nih.govorganic-chemistry.org

Data Tables

Table 1: Representative Squaramide-Catalyzed Chiral Induction Reactions

| Reaction Type | Catalyst Type | Substrates | Product Type | Yield (%) | Enantiomeric Excess (ee %) |

| Michael Addition | Cinchona Alkaloid Squaramide | 1,3-Dicarbonyls + β-Nitrostyrenes | Chiral Adducts | 88 - 98 | 96 - >99 |

| Michael Addition | Cinchona Alkaloid Squaramide | Diphenyl Phosphite + Nitroalkenes | β-Nitro Phosphonates | High | 90 - 98 |

| Annulation | Chiral Squaramide | Morita-Baylis-Hillman Alcohols + Azomethine Imines | Hetero-bicyclo[3.3.1]nonanes | 80 - 98 | 82 - 95 |

| Aza-Michael/Michael Cascade | Hydroquinine Squaramide | Nitroalkenes + Tosylaminomethyl Enones | Trisubstituted Pyrrolidines | up to 99 | up to >99 |

Data synthesized from multiple sources for illustrative purposes. acs.orgrsc.orgnih.govresearchgate.net

Advanced Materials for Sensing and Recognition

This compound serves as a crucial building block in the synthesis of advanced materials tailored for specific sensing and molecular recognition applications. Its unique four-membered ring structure, when converted into derivatives such as squaramides, provides a rigid and well-defined platform for creating highly selective binding sites. These materials are at the forefront of developing sophisticated sensors and recognition systems for a variety of chemical and biological targets.

Anion-Sensing Polymers and Molecular Recognition Systems

The development of polymers capable of selectively recognizing and sensing anions is a significant area of research, driven by the importance of anions in biological and environmental systems. This compound is a key precursor in the synthesis of squaramide-based monomers, which can be polymerized to create anion-sensing materials. The squaramide functional group is an excellent hydrogen-bond donor, enabling strong and specific interactions with various anions.

These squaramide-containing polymers exhibit changes in their optical properties, such as color or fluorescence, upon binding with an anion. This response is often visible to the naked eye, providing a simple and effective method for anion detection. Research has shown that incorporating squaramide groups into a polymeric structure can lead to significant enhancements in both the selectivity and magnitude of the anion-induced response. For instance, some squaramide-based polymers have demonstrated a "turn-on" fluorescence response specifically for dihydrogenphosphate ions. acs.org The binding strength of these polymers can be fine-tuned by altering the substituents on the squaramide nitrogen atoms. Aromatic-substituted squaramides have been found to be particularly strong receptors for anions. mdpi.comresearchgate.netresearchgate.net In some cases, the binding of certain anions is accompanied by a strong color change, which is attributed to the deprotonation of the squaramide N-H group. mdpi.comresearchgate.netresearchgate.net

The table below presents the association constants (Ka) for various squaramide receptors with different anions, illustrating the selective nature of these interactions.

Table 1: Association Constants (Ka) of Squaramide Receptors for Various Anions

| Squaramide Receptor | Anion | Association Constant (Ka) [M-1] |

|---|---|---|

| SQ I | Cl⁻ | 25.61 |

| SQ II | Cl⁻ | 18.02 |

| SQ III | Cl⁻ | 12.31 |

| SQ IV | Cl⁻ | 27.34 |

| SQ I | Br⁻ | 11.08 |

| SQ II | Br⁻ | 4.65 |

| SQ III | Br⁻ | 5.89 |

| SQ IV | Br⁻ | 8.25 |

Data sourced from ACS Omega. acs.org

Probes for Chiral Compound Detection

The ability to distinguish between enantiomers, or chiral compounds, is critical in fields such as pharmaceuticals and biochemistry. Diethyl squarate, a closely related compound to this compound, has been successfully employed as a probe for the rapid analysis of chiral amino compounds. rsc.org This method relies on the reaction between diethyl squarate and the chiral amine, which results in a product that exhibits characteristic ultraviolet (UV) and circular dichroism (CD) signals.

The intensity of the UV signal can be used to determine the total concentration of the two enantiomers, while the CD signal provides information about the enantiomeric excess (ee) of the sample. rsc.org This approach has demonstrated a broad substrate scope, proving effective for a wide range of chiral amino compounds.

Table 2: Classes of Chiral Compounds Detected Using a Diethyl Squarate-Based Probe

| Compound Class | Specific Examples |

|---|---|

| Chiral Amino Acids | Phenylalanine |

| Chiral Amino Alcohols | Phenylglycinol |

| Chiral Amines | Phenethylamine |

This method has been successfully applied to 39 different chiral amino compounds. rsc.org

Artificial Molecular Recognition Hosts

While this compound itself is not typically a host molecule, it is an essential precursor for constructing the recognition motifs within more complex artificial molecular hosts. The squaramide group, derived from this compound, is a powerful and versatile building block for creating synthetic receptors. These receptors are designed to bind specific guest molecules through non-covalent interactions, mimicking the function of natural enzymes and receptors.

The principle behind this recognition is the formation of multiple hydrogen bonds between the N-H groups of the squaramide and an anionic or electron-rich guest molecule. The rigid and planar nature of the squaramide unit pre-organizes the hydrogen-bond donors, leading to high affinity and selectivity for the target guest. By incorporating these squaramide units into larger macrocyclic or polymeric architectures, researchers can create sophisticated artificial hosts capable of selective binding and sensing.

Squarate-Based Functional Dyes

The unique electronic structure of the squarate core makes it an ideal component for the creation of functional dyes. When this compound is reacted with electron-donating aromatic or heteroaromatic compounds, a class of intensely colored and fluorescent dyes known as squaraine dyes is formed. These dyes have found widespread applications in various fields of materials science due to their exceptional photophysical properties.

Development of Squaraine Dyes for Optical and Electrochemical Applications

Squaraine dyes are characterized by their strong and narrow absorption bands in the red and near-infrared (NIR) regions of the electromagnetic spectrum, coupled with high molar extinction coefficients. northeastern.edu Their synthesis typically involves the condensation of a squaric acid derivative, such as this compound, with two equivalents of an electron-rich nucleophile. northeastern.edu

The optical and electrochemical properties of squaraine dyes can be readily tuned by modifying the structure of the electron-donating groups. This allows for the rational design of dyes with specific absorption and emission wavelengths, as well as tailored redox potentials, for a variety of applications. These applications include their use as fluorescent probes and in organic electronics. northeastern.edu

Table 3: Optical Properties of Selected Squaraine Dyes in Chloroform

| Dye | Absorption Maxima (λmax) [nm] | Emission Maxima (λem) [nm] |

|---|---|---|

| Dye 2 (unsymmetrical) | 632 | 656 |

| Dye 3 (unsymmetrical) | 635 | 660 |

| Dye 4 (unsymmetrical) | 628 | 658 |

| Symmetrical Indolenine Derivative 5 | 665 | 680-700 |

| Benzothiazole Derivative 6 | 680-700 | >700 |

| Benzothiazole Derivative 7 | 680-700 | >700 |

| Benzoselenazole Derivative 8 | 680-700 | >700 |

Data sourced from Bioconjugate Chemistry. nih.gov

Photoconductivity and Light-Emitting Applications

The strong absorption in the NIR region and good charge-transporting properties of squaraine dyes make them excellent candidates for photoconductive and light-emitting applications. They have been extensively investigated for use in organic photodetectors (OPDs) and organic photovoltaic (OPV) devices.

In the context of photoconductivity, squaraine dyes can absorb photons to generate excitons (electron-hole pairs), which can then be separated to produce a photocurrent. Recent research has demonstrated the development of NIR-sensitive organic photomultiplication photodetectors based on squaraine dyes. These devices have achieved remarkable external quantum efficiencies (EQEs), indicating efficient conversion of photons to electrons. semanticscholar.org

Table 4: Performance of a Squaraine Dye-Based Organic Photomultiplication Photodetector

| Wavelength [nm] | External Quantum Efficiency (EQE) [%] |

|---|---|

| 1240 | 220 |

| 1400 | 25 |

Data sourced from Advanced Materials. semanticscholar.org

Near-Infrared (NIR) Fluorescence for Advanced Imaging Techniques

Derivatives of squaric acid, known as squaraine dyes, are a prominent class of organic dyes utilized for near-infrared (NIR) fluorescence imaging. The NIR region, typically spanning from 650 to 1700 nm, is highly advantageous for biomedical imaging because it allows for deeper tissue penetration, reduced light scattering, and minimal autofluorescence from biological molecules, resulting in a higher signal-to-noise ratio. nih.gov

Squaraine dyes are characterized by an electron-deficient four-membered squaric acid core flanked by electron-donating groups. This structure facilitates intense absorption and fluorescence in the NIR spectrum. mdpi.com While many traditional indole-based squaraine dyes have absorbance maxima capped near 700 nm, modifications to the dye's structure can produce a red shift, extending their utility into the NIR-I (700-1000 nm) and NIR-II (1000-1700 nm) windows. nih.govoptica.org For instance, some squaraine dyes have been designed for two-photon microscopy (TPM), a high-resolution imaging technique. These dyes can be excited by a laser at 1200 nm (in the NIR-II window) and exhibit excellent photostability, making them suitable for deep-tissue functional bioimaging. optica.org

Researchers have developed squaraine dyes with high two-photon absorption cross-sections and good biocompatibility for imaging in live cells. nih.gov Furthermore, strategies such as creating J-aggregates in nanoparticle form have been shown to significantly enhance the fluorescence brightness of squaraine dyes in the NIR-II region, making them effective agents for imaging-guided photothermal therapy. mdpi.com

Optical Properties of Selected Squaraine Dyes for NIR Imaging

| Squaraine Derivative Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Feature/Application | Reference |

|---|---|---|---|---|

| Benzoindole-derived Squaraine (BSQ) | 671 | Not Specified | Structure-inherent tumor targeting for PDT | mdpi.com |

| Small Squaraine Dye (SD) with BSA | 597 (one-photon), 1200 (two-photon) | 630 (one-photon) | Enhanced fluorescence for NIR-II bioimaging | optica.org |

| Pyrrole-based Squaraine 1 | ~800 (two-photon) | Not Specified | High two-photon absorption cross-section (~20,000 GM) | nih.gov |

Biomedical and Life Science Research Tools

Squaric Esters as Lysine-Reactive Electrophiles in Molecular Probe Design

Squaric esters, such as diethyl squarate, have emerged as valuable electrophiles for selectively targeting lysine residues in proteins. Lysine is a prevalent amino acid in the proteome, making it an attractive target for covalent probes designed to study protein function and identify ligand-binding sites. However, many amine-reactive electrophiles are overly reactive and lack selectivity.

Squaric esters exhibit attenuated or mild electrophilicity compared to more common reagents like N-hydroxysuccinimidyl (NHS) esters. This moderated reactivity is a key advantage, as it demands a longer residence time near the target amine, leading to higher selectivity for binding-site lysines over surface-exposed residues. Studies have shown that NHS esters can react four orders of magnitude faster than squarates, which often results in promiscuous labeling. The selectivity of squaric esters allows for more precise control in the design of molecular probes.

The reaction proceeds through a two-step conjugate addition-elimination sequence with amines. The initial reaction forms a mono-squaramide, which is an even milder electrophile than the parent squarate. This tunable reactivity, combined with a high preference for amine nucleophiles over thiols or alcohols, makes squaric esters critical tools for developing specific covalent inhibitors and for constructing fragment libraries to discover new ligandable lysines across the proteome.

Bioconjugation Strategies Utilizing Squarate Derivatives

Squarate chemistry provides a simple and efficient method for bioconjugation, particularly for linking molecules to proteins. The strategy typically involves a two-step process. First, a molecule containing a primary amine, such as a polysaccharide or an oligosaccharide equipped with an amine linker, is reacted with a squaric acid diester (e.g., diethyl squarate) to form a stable intermediate squarate derivative. In the second step, this activated squarate is reacted with a protein, where it forms a covalent bond with available amine groups, primarily from lysine residues on the protein surface.

This method is experimentally straightforward and yields glycoconjugates with high efficiency and predictable carbohydrate-to-protein ratios. The resulting mono-amides of squaric acid, known as squaramates, serve as stable linkers in the final conjugate. The ease of purification of the intermediate and the final product further enhances the utility of this approach in creating well-defined neoglycoconjugates for applications in vaccine development and immunology.

Squaramide-Based Scaffolds for Cell Culture and Tissue Engineering Models

Squaramide-based supramolecular materials are increasingly used to create scaffolds for three-dimensional (3D) cell culture and tissue engineering. These materials are advantageous because they can self-assemble into hydrogels that mimic the natural extracellular matrix (ECM). Hydrogels are highly hydrated, porous networks that provide structural support for cells and allow for the diffusion of nutrients and waste.